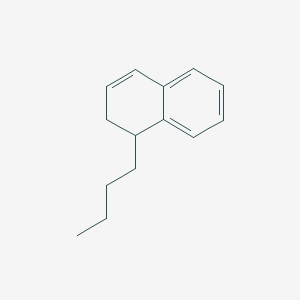

1-Butyl-1,2-dihydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90621-75-3 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

1-butyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C14H18/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8,10-12H,2-3,7,9H2,1H3 |

InChI Key |

ZIDCYKOQDVAKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC=CC2=CC=CC=C12 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butyl 1,2 Dihydronaphthalene and Analogous Structures

Regioselective and Stereoselective Construction of Dihydronaphthalene Scaffolds

The foundational step in synthesizing derivatives like 1-butyl-1,2-dihydronaphthalene is the precise construction of the dihydronaphthalene core. Modern strategies emphasize control over the placement of substituents and the spatial orientation of atoms.

Cycloaddition Approaches (e.g., Electrochemical Oxidative [4+2] Annulation of Styrenes)

Cycloaddition reactions provide a powerful and atom-economical route to the dihydronaphthalene framework. A notable example is the electrochemical oxidative [4+2] annulation of styrenes, which allows for the construction of polysubstituted 1,2-dihydronaphthalenes without the need for metal catalysts or external chemical oxidants. chinesechemsoc.orgchinesechemsoc.orgnih.gov This method proceeds smoothly under electrolytic conditions and demonstrates high regioselectivity and diastereoselectivity. chinesechemsoc.orgnih.gov

The reaction involves the cross-coupling of two different styrene (B11656) derivatives. chinesechemsoc.org The regioselectivity is influenced by the electronic properties of the styrene substrates; for instance, electron-donating groups on one styrene can direct its coupling to a specific position on the other. chinesechemsoc.org The process is believed to proceed through the formation of an alkene radical cation, which then engages in a radical cyclization cascade, followed by oxidation and deprotonation to yield the final dihydronaphthalene product. chinesechemsoc.org

Table 1: Electrochemical Oxidative [4+2] Annulation of α-Methylstyrene Derivatives

| Entry | α-Methylstyrene Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | α-Methylstyrene | 1,4-dimethyl-1-phenyl-1,2-dihydronaphthalene | 72% |

| 2 | 4-Methyl-α-methylstyrene | 1,4,7-trimethyl-1-phenyl-1,2-dihydronaphthalene | 65% |

| 3 | 4-Chloro-α-methylstyrene | 7-chloro-1,4-dimethyl-1-phenyl-1,2-dihydronaphthalene | 61% |

| 4 | 4-Bromo-α-methylstyrene | 7-bromo-1,4-dimethyl-1-phenyl-1,2-dihydronaphthalene | 56% |

| 5 | 4-tert-Butyl-α-methylstyrene | 7-tert-butyl-1,4-dimethyl-1-phenyl-1,2-dihydronaphthalene | 68% |

Data sourced from Zhang et al. (2021). chinesechemsoc.org Reaction conditions typically involve a constant current in a CH₃CN/HFIP solvent system.

Further derivatization of the resulting polysubstituted 1,2-dihydronaphthalenes is straightforward. For example, they can be hydrogenated using a Pd/C catalyst to produce 1,2,3,4-tetrahydronaphthalenes or oxidized with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form fully aromatic naphthalene (B1677914) derivatives. chinesechemsoc.org

Selective Reduction and Partial Hydrogenation Techniques (e.g., Naphthalene Reduction Pathways)

The selective reduction of naphthalene is a classic and direct method for preparing dihydronaphthalene isomers. The choice of reducing agent and conditions dictates the outcome, with both 1,2- and 1,4-dihydronaphthalene (B28168) being accessible.

One common method involves using metallic sodium and an alcohol, where hydrogen is generated in situ to reduce the naphthalene ring. google.com This process typically yields a mixture of 1,4-dihydronaphthalene and 1,2-dihydronaphthalene (B1214177). google.com For example, the reduction of naphthalene with sodium can produce about 88% 1,4-dihydronaphthalene and 12% 1,2-dihydronaphthalene. google.com Another established method is the Birch reduction, which uses sodium in liquid ammonia (B1221849) with an alcohol, selectively reducing the naphthalene at the 1,4-positions under mild conditions.

Catalytic hydrogenation offers another avenue. While complete hydrogenation to tetralin is common, partial hydrogenation to dihydronaphthalene can be achieved with specific catalysts and conditions. chinesechemsoc.org For instance, transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of a Raney nickel catalyst is an effective method that avoids the need for high-pressure hydrogen gas. Electrochemical reduction of naphthalene in an acetonitrile-water solution has been shown to primarily yield 1,4-dihydronaphthalene with high selectivity (up to 98%), although small amounts of 1,2-dihydronaphthalene are also formed.

Intramolecular Annulation Strategies

Intramolecular cyclization reactions provide a regiochemically controlled pathway to the dihydronaphthalene scaffold, often starting from readily available acyclic precursors. These strategies involve forming one of the rings of the bicyclic system through an intramolecular bond formation.

One such approach is the cobalt-catalyzed metalloradical activation of o-styryl N-tosyl hydrazones. rsc.orgscispace.com This method takes advantage of a cobalt(III)-carbene radical intermediate, which undergoes a cyclization process to form substituted 1,2-dihydronaphthalenes in good to excellent yields. rsc.org The reaction mechanism is thought to proceed via highly reactive ortho-quinodimethane (o-QDM) intermediates, which then undergo a 6π-electrocyclization to form the dihydronaphthalene ring. rsc.orgscispace.com

Other intramolecular strategies include Diels-Alder reactions of styrene-ynes and radical cascade reactions of specifically designed ketones, which can yield highly functionalized dihydronaphthalene derivatives. The intramolecular Heck reaction is another powerful tool for constructing the dihydronaphthalene core from appropriately substituted precursors.

Functionalization and Derivatization Strategies for Butylated Dihydronaphthalene Derivatives

Once the dihydronaphthalene scaffold is constructed, the introduction of the butyl group at the C1 position and other functionalizations are key to arriving at the target molecule.

Targeted Alkylation and Substitution Reactions for 1-Butyl Moiety Incorporation

The introduction of an alkyl group, such as a butyl moiety, onto a naphthalene or dihydronaphthalene ring can be achieved through several methods, with Friedel-Crafts alkylation being a traditional approach for the naphthalene precursor. ontosight.aiwikipedia.org This reaction typically involves reacting the aromatic ring with an alkylating agent (e.g., a butyl halide) in the presence of a Lewis acid catalyst. wikipedia.orgarkat-usa.org However, controlling regioselectivity and avoiding polyalkylation can be challenging. wikipedia.org Zeolite catalysts have been explored to improve selectivity in such alkylations. psu.edu

More direct and selective methods for synthesizing alkylated dihydronaphthalenes have been developed. A highly regio- and stereoselective nickel-catalyzed ring-opening reaction of 7-oxabenzonorbornadienes with alkylzirconium reagents provides an efficient route to cis-2-alkyl-1,2-dihydronaphthalenes. nih.gov This method has been successfully applied using an n-butylzirconium reagent to produce the corresponding cis-2-butyl-1,2-dihydronaphthalene derivative in good yield. nih.gov

Another relevant strategy involves the oxidation of a butylated dihydronaphthalene. For instance, 1-butyl-5-methoxy-3,4-dihydronaphthalene has been oxidized with a peracid to synthesize 1-butyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one, demonstrating the stability and reactivity of the butylated dihydronaphthalene core. google.com

Table 2: Nickel-Catalyzed Synthesis of cis-2-Alkyl-1,2-dihydronaphthalene Derivatives

| Entry | Alkyl Group (R) | Substrate (7-Oxabenzonorbornadiene) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | n-Butyl | Unsubstituted | cis-1-Hydroxy-2-butyl-1,2-dihydronaphthalene | 75% |

| 2 | tert-Butyl | Unsubstituted | cis-1-Hydroxy-2-tert-butyl-1,2-dihydronaphthalene | 80% |

| 3 | Cyclopentyl | Unsubstituted | cis-1-Hydroxy-2-cyclopentyl-1,2-dihydronaphthalene | 78% |

| 4 | Benzyl | Unsubstituted | cis-1-Hydroxy-2-benzyl-1,2-dihydronaphthalene | 72% |

Data sourced from Chien, C.-T. et al. (2005). nih.gov

Carbon-Carbon Bond Forming Reactions (e.g., Sulfonylation via Methylenecyclopropanes)

Carbon-carbon and carbon-heteroatom bond-forming reactions are essential for introducing diverse functional groups onto the dihydronaphthalene skeleton. A novel strategy for synthesizing functionalized 1,2-dihydronaphthalenes involves the reaction of methylenecyclopropanes.

Specifically, a silver-mediated oxidative sulfonylation/arylation of methylenecyclopropanes with sodium sulfinates provides facile access to 3-sulfonyl-1,2-dihydronaphthalenes. This transformation proceeds through a sequence of sulfonylation, C-C σ-bond cleavage, and intramolecular cyclization. Similarly, a visible-light-catalyzed version of this reaction using sulfonyl chlorides has been developed. This difunctionalization reaction proceeds via a radical process, constructing a C-S bond and a new C-C bond in a single pot.

Modern Catalytic Methods in Dihydronaphthalene Synthesis

The limitations of classical synthetic routes to 1,2-dihydronaphthalenes, which often require harsh reaction conditions and have a limited substrate scope, have spurred the development of modern catalytic methods. chinesechemsoc.orgchinesechemsoc.org These contemporary approaches, including metal-catalyzed transformations, photocatalysis, and electrochemical synthesis, provide milder and more efficient pathways to this important structural motif. chinesechemsoc.orgchinesechemsoc.org

Metal-Catalyzed Transformations (e.g., Copper-catalyzed alkyne carboarylation for dihydronaphthalenes)

Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the 1,2-dihydronaphthalene skeleton is no exception. Catalysts based on transition metals like cobalt and copper have proven to be particularly effective.

Cobalt-Catalyzed Synthesis:

Recent research has demonstrated the utility of cobalt catalysts in the synthesis of substituted 1,2-dihydronaphthalenes. rsc.orgnih.gov One notable method involves the metalloradical activation of o-styryl N-tosyl hydrazones. rsc.orgnih.gov This process takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate. rsc.orgnih.gov The reaction exhibits a broad substrate scope, particularly for substrates bearing a carboxylate substituent at the vinylic position, leading to good to excellent yields of the desired 1,2-dihydronaphthalene products. rsc.orgnih.gov The mechanism is thought to proceed through the formation of a reactive ortho-quinodimethane (o-QDM) intermediate, which then undergoes a 6π-cyclization to form the dihydronaphthalene ring. rsc.orgnih.gov

Copper-Catalyzed Alkyne Carboarylation:

Copper-catalyzed intramolecular carboarylation of alkynes represents a powerful strategy for the synthesis of 1,2-dihydronaphthalenes. researchgate.netthieme-connect.com This method typically involves the reaction of an arylalkyne with a diaryliodonium salt in the presence of a copper catalyst. researchgate.netthieme-connect.com The reaction proceeds through the formation of a vinyl cation intermediate, which is then trapped by a pendant arene nucleophile in a Friedel-Crafts-type reaction to construct the dihydronaphthalene scaffold. researchgate.netthieme-connect.com A key advantage of this method is the ability to generate all-carbon tetrasubstituted alkenes within the cyclic framework. nih.gov The choice of ligand and reaction conditions can influence the efficiency and selectivity of the transformation. researchgate.net This approach was successfully applied in the synthesis of Nafoxidine, a nonsteroidal anti-estrogenic agent, highlighting its utility in the preparation of medicinally relevant molecules. thieme-connect.comthieme-connect.com

Table 1: Examples of Metal-Catalyzed Synthesis of 1,2-Dihydronaphthalene Analogs

| Catalyst/Reagents | Starting Material | Product Structure | Yield (%) | Reference |

| [Co(II)(porphyrin)] | (E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acrylate | Ethyl 1,2-dihydronaphthalene-2-carboxylate | ~70-90 | rsc.orgnih.gov |

| CuCl, DTBP | Arylalkyne, Diphenyliodonium (B167342) triflate | Substituted 1,2-dihydronaphthalene | 73 | thieme-connect.com |

Note: The table presents generalized structures and representative yields for analogous compounds as specific data for this compound was not available in the cited sources.

Photocatalytic and Electrochemical Synthesis Protocols

In recent years, photocatalytic and electrochemical methods have emerged as green and powerful alternatives for the synthesis of complex organic molecules, including 1,2-dihydronaphthalenes. These techniques often operate under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods.

Photocatalytic Synthesis:

Visible-light photocatalysis has been successfully employed for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.orgrsc.org One approach involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) by merging visible-light photoredox catalysis with cobalt catalysis. rsc.orgrsc.orgresearchgate.net This method allows for the rapid assembly of the dihydronaphthalene core. rsc.orgrsc.org Another strategy utilizes visible light to induce a radical tandem cyclization of aryl acetylenes with bromomalonates, using fac-Ir(ppy)₃ as the photocatalyst, to afford 4-aryl-1,2-dihydronaphthalenes under mild, room temperature conditions. sioc-journal.cn Furthermore, photocatalysis can be used for the dehydrogenation of 1,2-dihydronaphthalenes to form the corresponding naphthalenes, a reaction that proceeds smoothly under metal-free conditions using an organic photocatalyst like 9-mesityl-10-methylacridinium (B1239669) perchlorate. researchgate.net

Electrochemical Synthesis:

Electrochemical methods provide an oxidant- and metal-free approach to 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org A notable example is the electrochemical oxidative [4+2] annulation of two different styrenes. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds with high regioselectivity and diastereoselectivity to furnish polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org The reaction is initiated by the anodic oxidation of one of the styrene components to generate a radical cation, which then engages in a cascade of reactions including nucleophilic attack by the second styrene molecule, radical cyclization, further oxidation, and deprotonation to yield the final product. chinesechemsoc.org This method avoids the use of external chemical oxidants, relying on electricity as a clean reagent. chinesechemsoc.orgchinesechemsoc.org The Lei group has demonstrated the synthesis of poly-substituted 1,2-dihydronaphthalenes using α-methylstyrene and trans-anethole as model substrates in a non-divided cell, showcasing the practical potential of this electrochemical approach. rsc.org

Table 2: Examples of Photocatalytic and Electrochemical Synthesis of 1,2-Dihydronaphthalene Analogs

| Method | Catalyst/Reagents | Starting Materials | Product Structure | Yield (%) | Reference |

| Photocatalytic | fac-Ir(ppy)₃, Blue LED | Aryl acetylene, Bromomalonate | 4-Aryl-1,2-dihydronaphthalene | Good | sioc-journal.cn |

| Photocatalytic | 9-Mesityl-10-methylacridinium perchlorate, Co(dmgH)₂PyCl, Visible Light | Methylenecyclopropane | 4-Aryl-1,2-dihydronaphthalene | Good | rsc.orgrsc.org |

| Electrochemical | (4-BrPh)₃N (mediator), Constant Current | α-Methylstyrene, trans-Anethole | Polysubstituted 1,2-dihydronaphthalene | High | rsc.org |

| Electrochemical | None (direct electrolysis) | Two different styrenes | Polysubstituted 1,2-dihydronaphthalene | High | chinesechemsoc.orgchinesechemsoc.org |

Note: The table presents generalized structures and qualitative yields for analogous compounds as specific data for this compound was not available in the cited sources.

Chemical Transformations and Reactivity Pathways of 1 Butyl 1,2 Dihydronaphthalene Systems

Isomerization and Rearrangement Studies

The reactivity of the 1,2-dihydronaphthalene (B1214177) scaffold, including in derivatives like 1-butyl-1,2-dihydronaphthalene, is characterized by a variety of isomerization and rearrangement reactions. These transformations are often driven by thermal, photochemical, or reagent-mediated pathways, leading to structurally diverse products.

The isomerization between 1,4-dihydronaphthalene (B28168) and the thermodynamically more stable conjugated isomer, 1,2-dihydronaphthalene, is a known process. This transformation can be facilitated under basic conditions. For instance, during the synthesis of dihydronaphthalenes via the reduction of naphthalene (B1677914), the presence of sodium hydroxide (B78521) in the workup can promote the isomerization of the initially formed 1,4-dihydronaphthalene to the 1,2-isomer. google.comgoogle.com To maximize the yield of the 1,4-isomer, it is crucial to remove the alkaline aqueous layer as quickly as possible. google.com

Furthermore, this isomerization can be induced photochemically. Studies have shown that 1,2-dihydronaphthalenes can be converted to 1,4-dihydronaphthalenes in the presence of amines upon irradiation. researchgate.net This reaction is proposed to proceed through a deprotonation-protonation sequence involving an excited state of the 1,2-dihydronaphthalene. researchgate.netru.nl The yield of this photochemical rearrangement is influenced by the substitution pattern on the dihydronaphthalene ring and the nature of the amine used. researchgate.net

A significant rearrangement of the 1,2-dihydronaphthalene system is its ring contraction to form functionalized indanes. This transformation is efficiently mediated by hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB or Koser's reagent) and phenyliodine(III) diacetate (PIDA). scielo.brscielo.brresearchgate.netthieme-connect.de This metal-free oxidative rearrangement provides a powerful method for constructing the indane core, which is a common motif in biologically active molecules. scielo.brscielo.brnih.gov

The reaction proceeds under mild conditions and can be performed in various solvents, including methanol, acetonitrile (B52724), and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.netscielo.br The choice of solvent can significantly influence the reaction yield and selectivity. scielo.brscielo.br For example, using TFE as a solvent has been shown to dramatically increase the yield of the desired indane product compared to methanol. scielo.br The mechanism involves the electrophilic addition of the iodine(III) reagent to the double bond, followed by a 1,2-aryl or 1,2-alkyl migration, which leads to the contraction of the six-membered ring to a five-membered ring and subsequent elimination of the iodobenzene (B50100) moiety. thieme-connect.de

This ring contraction is often highly diastereoselective, particularly with substituted 1,2-dihydronaphthalenes, typically yielding trans-1,3-disubstituted indanes. researchgate.netnih.govscielo.br The reaction has been successfully applied to a range of 1,2-dihydronaphthalene substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring. scielo.brscielo.brscielo.br

| Substrate (1,2-Dihydronaphthalene Derivative) | Reagent | Solvent | Product (Indane Derivative) | Yield (%) | Citation |

| 6-Acetoxy-1,2-dihydronaphthalene | HTIB | TFE | 5-Acetoxy-1-formyl-indan (as acetal) | 66 | scielo.brscielo.br |

| 7-Acetoxy-1,2-dihydronaphthalene | HTIB | TFE | 6-Acetoxy-1-formyl-indan (as acetal) | 60 | scielo.brscielo.br |

| 6-Benzoyloxy-1,2-dihydronaphthalene | HTIB | TFE | 5-Benzoyloxy-1-formyl-indan (as acetal) | 71 | scielo.brscielo.br |

| N-(1,2-Dihydronaphthalen-6-yl)-Fmoc | HTIB | TFE/CH2Cl2 | N-(Indan-5-yl)-Fmoc derivative | 64 | scielo.brscielo.br |

| N-Benzoyl-1,2-dihydronaphthalen-6-amine | HTIB | TFE/CH2Cl2 | N-Benzoyl-indan-5-amine derivative | 77 | scielo.brscielo.br |

This table presents a selection of substrates from literature to illustrate the scope of the iodine(III)-mediated ring contraction. HTIB: Hydroxy(tosyloxy)iodobenzene, TFE: 2,2,2-Trifluoroethanol, Fmoc: 9-fluorenylmethyloxycarbonyl.

Upon direct irradiation, particularly with short-wavelength UV light, 1,2-dihydronaphthalenes can undergo rearrangement to form benzobicyclo[3.1.0]hex-2-ene derivatives. researchgate.netru.nlacs.org This reaction is proposed to occur via an electrocyclic ring opening to a conjugated pentaene intermediate, which then undergoes a photochemical cycloaddition. ru.nlacs.org

The substitution pattern on the dihydronaphthalene ring significantly influences the outcome of these photochemical reactions. For instance, the photochemistry of 2-phenyl-1,2-dihydronaphthalene (B14537153) is more complex, involving competition between the aforementioned ring-opening pathway and a di-π-methane rearrangement. acs.org The di-π-methane rearrangement is a common photochemical process for molecules containing two π-systems separated by a single sp³-hybridized carbon atom. acs.org The stereoselectivity of these reactions can be dependent on whether they proceed through a singlet or triplet excited state. acs.org In some cases, such as with 1,1-dicyano-2,2-diphenyl-1,2-dihydronaphthalene, photochemical reactions can also lead to bond cleavage or the formation of benzoquinodimethane derivatives through electrocyclization. nih.gov

Aromatization and Dehydrogenation Reactions

The conversion of the dihydronaphthalene core to a fully aromatic naphthalene system is a key transformation. This can be achieved through various oxidative dehydrogenation methods, including both metal-free and metal-catalyzed processes.

A modern, metal-free approach for the aromatization of 1,2-dihydronaphthalenes involves visible-light photoredox catalysis. researchgate.net This method utilizes an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, in the presence of an external oxidant like diphenyliodonium (B167342) triflate. researchgate.net The reaction proceeds smoothly under mild conditions, tolerating various functional groups on the 1,2-dihydronaphthalene substrate. researchgate.net

The proposed mechanism involves the excitation of the photocatalyst by visible light, which then oxidizes the 1,2-dihydronaphthalene to a radical cation via single-electron transfer (SET). Subsequent deprotonation and further oxidation steps lead to the formation of the corresponding naphthalene derivative. This methodology has been shown to be effective for a range of aryl-substituted 1,2-dihydronaphthalenes, affording polyaromatic naphthalenes in good to excellent yields. researchgate.net

| Substrate (1,2-Dihydronaphthalene) | Product (Naphthalene) | Yield (%) | Citation |

| 1-Phenyl-1,2-dihydronaphthalene | 1-Phenylnaphthalene | 99 | researchgate.net |

| 1-(p-Tolyl)-1,2-dihydronaphthalene | 1-(p-Tolyl)naphthalene | 91 | researchgate.net |

| 1-(4-Methoxyphenyl)-1,2-dihydronaphthalene | 1-(4-Methoxyphenyl)naphthalene | 85 | researchgate.net |

| 1-(4-Chlorophenyl)-1,2-dihydronaphthalene | 1-(4-Chlorophenyl)naphthalene | 99 | researchgate.net |

| 1-(Thiophen-2-yl)-1,2-dihydronaphthalene | 1-(Thiophen-2-yl)naphthalene | 56 | researchgate.net |

Reaction Conditions: 1,2-dihydronaphthalene (1.0 equiv.), diphenyliodonium triflate (1.0 equiv.), Mes-Acr (2.5 mol-%) in Ethyl Acetate under blue light irradiation. researchgate.net

Besides visible-light photocatalysis, several other oxidative methods can be employed to convert 1,2-dihydronaphthalenes to naphthalenes. Electrochemical oxidation offers a reagent-free alternative for this transformation. chinesechemsoc.orgchinesechemsoc.org Polysubstituted 1,2-dihydronaphthalenes can be effectively aromatized under electrochemical conditions. chinesechemsoc.org

Classical chemical oxidants are also highly effective. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a powerful dehydrogenating agent used for the aromatization of hydroaromatic compounds, including 1,2-dihydronaphthalene derivatives. chinesechemsoc.org In some cases, aromatization can be an unintended side reaction. For instance, during the oxidation of 1,2-dihydronaphthalenes with thallium trinitrate, particularly with substrates bearing electron-withdrawing groups, naphthalene derivatives can be formed as significant byproducts. scielo.br Similarly, the reaction of 1,2-dihydronaphthalene with HTIB in acetonitrile can lead to naphthalene as the major isolated product instead of the expected ring-contracted indane. researchgate.net

Furthermore, catalytic oxidative dehydrogenation using heteropoly acids, such as H₅PMo₁₀V₂O₄₀, in the presence of molecular oxygen provides another route to aromatization. noah.nrw This process is believed to occur through successive electron transfers and proton abstractions from the dihydronaphthalene to the heteropoly acid catalyst, which is then reoxidized by oxygen. noah.nrw

Addition Reactions to the Olefinic Moieties

The olefinic bond within the this compound system is a key site for a variety of addition reactions, allowing for the introduction of new functional groups and the creation of stereocenters. These transformations are crucial for the synthesis of complex molecules and for probing reaction mechanisms.

Asymmetric epoxidation of 1,2-dihydronaphthalene derivatives, including those with a butyl substituent at the 1-position, is a valuable method for synthesizing chiral epoxides. These reactions often employ chiral catalysts to control the stereochemical outcome.

Highly diastereoselective epoxidations of chiral 1,2-dihydronaphthalenes have been reported, where the stereoselectivity is not primarily governed by long-range steric effects but rather by torsional effects in the transition state. nih.gov Computational modeling suggests a preference for an axial attack of the oxidant, leading to a staggered, asynchronous transition state, which can explain the observed π-facial discrimination. nih.gov

Various catalytic systems have been explored for the asymmetric epoxidation of 1,2-dihydronaphthalene. For instance, a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin complex has shown remarkable activity, converting 1,2-dihydronaphthalene to its corresponding epoxide with enantiomeric excesses (ee) ranging from 50-80%. nih.gov Another approach involves using chiral iminium salt catalysts, which have been successfully used in the synthesis of various biologically active compounds. eprints-hosting.org The Jacobsen catalyst, a chiral (salen)Mn(III) complex, has also been employed for the enantioselective epoxidation of 1,2-dihydronaphthalene, even in aqueous surfactant solutions, highlighting a greener approach to these transformations. mdpi.com In some cases, kinetic resolution of racemic 1,2-dihydronaphthalene oxide has been achieved through asymmetric C-H hydroxylation, providing another route to enantioenriched epoxides. acs.org

The choice of oxidant and reaction conditions can significantly influence the efficiency and selectivity of the epoxidation. Oxidants such as 2,6-dichloropyridine (B45657) N-oxide, hydrogen peroxide, and tetraphenylphosphonium (B101447) monoperoxysulfate have been utilized in conjunction with different catalysts. nih.goveprints-hosting.orgmdpi.com Solvent choice can also play a critical role; for example, a reversal of stereoselectivity was observed in the Cr(salen)-catalyzed epoxidation of 1,2-dihydronaphthalene when the solvent was changed from dichloromethane (B109758) to 2H,3H-decafluoropentane. ethz.ch

Table 1: Asymmetric Epoxidation of 1,2-Dihydronaphthalene Derivatives

| Catalyst System | Oxidant | Solvent | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| [Ru(IV)(D(4)-Por)Cl(2)] | 2,6-dichloropyridine N-oxide | - | 50-80% | High (up to 875 turnovers) | nih.gov |

| Chiral Iminium Salt | Tetraphenylphosphonium monoperoxysulfate | Chloroform | Moderate to High | - | eprints-hosting.org |

| (Salen)Mn(III) (Jacobsen catalyst) | Hydrogen Peroxide | Water (with surfactant) | Good to Excellent (up to 95%) | Variable | mdpi.com |

| Cr(salen) with fluorous ponytails | - | DCM vs. 2H,3H-decafluoropentane | Reversal of stereoselectivity | Low | ethz.ch |

This table is for illustrative purposes and may not be exhaustive.

Catalytic amination, or hydroamination, of the olefinic bond in this compound provides a direct route to nitrogen-containing tetrahydronaphthalene derivatives. This transformation is of significant interest due to the prevalence of such motifs in pharmaceuticals.

The intermolecular hydroamination of 1,2-dihydronaphthalene has been achieved, with studies directly measuring the thermodynamics of the reaction. nih.gov These studies have shown that the steric properties of the amine nucleophile have a significant impact on the equilibrium constant of the addition. nih.gov

Cobalt-porphyrin complexes have been shown to catalyze the amination of 1,2-dihydronaphthalene derivatives with aryl azides. researchgate.netunimore.it Interestingly, this reaction leads to the formation of a benzylic amine of tetrahydronaphthalene, involving a concomitant reduction of the dihydronaphthalene double bond. This is attributed to the high reactivity of the endocyclic C=C bond and the hydrogen donor capability of the dihydronaphthalene itself. researchgate.netunimore.it

Gold-catalyzed aminative homodimerization of ortho-alkynylbenzaldehydes can also lead to tetracyclic products incorporating a 1,2-dihydronaphthalene moiety. rsc.org This domino reaction sequence involves a hydroamination step. rsc.org Furthermore, iodine has been used as a catalyst for the chemoselective hydroamination of dihydronaphthalene with 5-mercaptotetrazole derivatives, affording the aminated product in good yield. acs.org

Precision deuteration and isotopic labeling are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. marquette.edunih.gov By strategically replacing hydrogen atoms with deuterium (B1214612), chemists can track the movement of atoms and gain insights into transition states and reaction pathways. marquette.edunih.gov

For instance, in the study of dehydrogenative dehydro-Diels-Alder reactions that produce mixtures of naphthalene and dihydronaphthalene products, isotopic labeling experiments were crucial. pitt.edupitt.edu These studies revealed that the two products form from a common intermediate through divergent radical and unimolecular elimination pathways. pitt.edu

In the context of photochemical reactions of 1,2-dihydronaphthalenes, irradiation of deuterated 2-phenyl-1,2-dihydronaphthalene has been used to probe the mechanism of formation of benzobicyclo[3.1.0]hex-2-ene products. ru.nl Similarly, the amine-mediated photochemical 1,3-hydrogen shift in 1,2-dihydronaphthalenes has been investigated using deuterated primary amines, providing evidence for either a concerted or a radical mechanism. ru.nl Isotopic labeling studies using specifically labeled glucose and alanine (B10760859) have also helped to identify the formation of naphthalene and dihydronaphthalene derivatives in pyrolysis residues. researchgate.net

Dearomatization and Dehydrogenative Transformations to Functionalized Products

Dearomatization and dehydrogenative transformations of this compound and related systems offer pathways to a variety of functionalized products, including fully aromatic naphthalenes and other substituted derivatives.

Base-induced dehydrogenative and dearomative transformations of 1-naphthylmethylamines can lead to the formation of 1,4-dihydronaphthalene-1-carbonitriles. nih.govacs.org This process involves two consecutive β-hydride eliminations to form a 1-naphthonitrile (B165113) intermediate, which then undergoes a dearomative hydride addition. nih.govacs.org

Electrochemical methods have been developed for the oxidative [4+2] annulation of styrenes to synthesize polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org These products can be further transformed into polysubstituted naphthalenes through oxidation or to 1,2,3,4-tetrahydronaphthalenes via hydrogenation. chinesechemsoc.orgchinesechemsoc.org

Catalytic methods also play a role in these transformations. For example, cobalt(III)-carbene radical intermediates have been utilized in the catalytic synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. rsc.org This reaction proceeds via an o-quinodimethane intermediate that undergoes a 6π-cyclization. rsc.org Furthermore, the zinc chloride-catalyzed decomposition of 1,2-dihydronaphthalene at elevated temperatures has been studied as a model for coal-related chemistry. acs.org

The dearomatization of naphthol derivatives is another important strategy. Asymmetric hydroxylative dearomatization of 2-naphthols has been achieved using a chiral N,N'-dioxide-scandium(III) complex, providing access to lacinilene derivatives. rsc.org Intermolecular asymmetric arylative dearomatization of 1-naphthols has also been accomplished using a palladium catalyst with a sulfonated chiral phosphine (B1218219) ligand, which is believed to engage in attractive electrostatic interactions with the substrate. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dihydronaphthalene |

| 1,2-Dihydronaphthalene oxide |

| 1,4-Dihydronaphthalene-1-carbonitrile |

| 1-Naphthonitrile |

| 1-Naphthylmethylamine |

| 2,6-Dichloropyridine N-oxide |

| 2H,3H-Decafluoropentane |

| 5-Mercaptotetrazole |

| Aryl azide |

| Benzobicyclo[3.1.0]hex-2-ene |

| Dichloromethane |

| Hydrogen peroxide |

| Naphthalene |

| o-Alkynylbenzaldehyde |

| o-Quinodimethane |

| o-Styryl N-tosyl hydrazone |

| Tetrahydronaphthalene |

| Tetraphenylphosphonium monoperoxysulfate |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butyl 1,2 Dihydronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules like 1-Butyl-1,2-dihydronaphthalene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment

The structural assignment of this compound is primarily achieved through the analysis of its ¹H and ¹³C NMR spectra. In a typical ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals provide information about the electronic environment, number, and neighboring protons for each unique proton in the molecule. The ¹³C NMR spectrum, usually proton-decoupled, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and hybridization state. researchgate.netsemanticscholar.orgmasterorganicchemistry.com

For this compound, specific resonances are expected. The butyl group would display characteristic signals for its methyl (CH₃) and three methylene (B1212753) (CH₂) groups in the aliphatic region of the spectrum. The dihydronaphthalene core would exhibit signals for aromatic protons, vinylic protons, and aliphatic protons at the C1 and C2 positions. The proton at C1, being adjacent to the aromatic ring and the butyl substituent, would show a distinct chemical shift and coupling pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on known spectral information for analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dihydronaphthalene Core | ||

| C1 | ~3.5 (m) | ~40 |

| C2 | ~2.3 (m) | ~29 |

| C3 | ~5.9 (dt) | ~127 |

| C4 | ~6.5 (d) | ~129 |

| C4a | - | ~135 |

| C5 | ~7.1-7.3 (m) | ~127 |

| C6 | ~7.1-7.3 (m) | ~126 |

| C7 | ~7.1-7.3 (m) | ~126 |

| C8 | ~7.1-7.3 (m) | ~129 |

| C8a | - | ~134 |

| Butyl Substituent | ||

| C1' | ~1.5 (m) | ~36 |

| C2' | ~1.3 (m) | ~28 |

| C3' | ~1.3 (m) | ~23 |

| C4' | ~0.9 (t) | ~14 |

Abbreviations: d = doublet, t = triplet, m = multiplet, dt = doublet of triplets.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4') and within the dihydronaphthalene core (H-1/H-2, H-2/H-3, H-3/H-4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbon atoms they are attached to. researchgate.net This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (over two to four bonds). researchgate.netmdpi.com It is particularly vital for connecting different fragments of the molecule. For instance, a key HMBC correlation would be observed between the protons on C1' of the butyl group and the C1 carbon of the dihydronaphthalene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. researchgate.net It is essential for determining stereochemistry. For this compound, NOESY could reveal the spatial relationship between the C1 proton and the protons on the butyl group and the C2 position.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4 | Connectivity within the dihydro portion of the ring |

| H-1' ↔ H-2'; H-2' ↔ H-3'; H-3' ↔ H-4' | Connectivity within the butyl chain | |

| HMQC/HSQC | H-1 ↔ C-1; H-2 ↔ C-2; etc. | Direct one-bond H-C connections |

| HMBC | H-1' ↔ C-1, C-2, C-8a | Confirms attachment of butyl group at C1 |

| H-4 ↔ C-5, C-8a | Confirms ring fusion | |

| NOESY | H-1 ↔ H-2 protons; H-1 ↔ H-1' protons | Spatial proximity and stereochemical arrangement |

Deuterium (B1214612) NMR for Isotopic Distribution Analysis

Deuterium (²H) NMR spectroscopy is a specialized technique used to determine the position and extent of deuterium incorporation in a molecule. huji.ac.ilmagritek.com In the context of this compound, this would be relevant if the compound were synthesized using deuterium-labeled reagents or subjected to isotopic exchange reactions. For example, in catalytic transfer hydrodeuteration reactions of 1,2-dihydronaphthalene (B1214177), deuterium is selectively installed at specific positions. nih.gov

If this compound were subjected to a similar reaction, ²H NMR would provide a direct signal for each unique deuterium atom. The chemical shift would confirm its location (e.g., benzylic or homobenzylic position), and the signal's integration would quantify the level of deuterium incorporation at that site. nih.gov This analysis is crucial for studying reaction mechanisms and synthesizing isotopically labeled standards for quantitative studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides complementary information to NMR by measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental formula, as well as providing structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of this compound (C₁₄H₁₈). rsc.orgrsc.org By comparing the experimentally measured exact mass to the calculated mass, it is possible to distinguish it from other potential compounds that may have the same nominal mass but different elemental compositions.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈ |

| Calculated Monoisotopic Mass | 186.14085 |

| Technique | Electrospray Ionization-Time of Flight (ESI-TOF) or Orbitrap |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. uakron.edu In an MS/MS experiment, the molecular ion of this compound ([M]+• or [M+H]+) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's substructures.

Key fragmentation pathways for this compound would likely include:

Loss of the butyl group: A primary fragmentation would be the cleavage of the C1-C1' bond, resulting in the loss of a butyl radical (•C₄H₉, 57 Da) to give a fragment at m/z 129, or the loss of butene (C₄H₈, 56 Da) via a hydrogen rearrangement to give a fragment at m/z 130.

Retro-Diels-Alder Reaction: The dihydronaphthalene ring system can undergo a characteristic retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da), which would help to confirm the dihydronaphthalene core.

The systematic study of these fragmentation pathways helps to confirm the connectivity established by NMR and provides a "fingerprint" for the identification of the compound in complex mixtures. nih.gov

Table 4: Predicted Key MS/MS Fragments for this compound Based on common fragmentation pathways for similar structures.

| m/z of Fragment Ion | Proposed Loss | Proposed Fragment Structure |

| 129 | Loss of •C₄H₉ (butyl radical) | [C₁₀H₉]⁺ |

| 130 | Loss of C₄H₈ (butene) | [C₁₀H₁₀]⁺• |

| 158 | Loss of C₂H₄ (ethene) | [C₁₂H₁₄]⁺• (from retro-Diels-Alder) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of this compound, enabling both the separation of the compound from complex mixtures and the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which would result in the loss of a propyl radical (C3H7) to form a stable ion. Another significant fragmentation would be the loss of the entire butyl group (C4H9). The presence of the dihydronaphthalene ring system would also lead to characteristic fragmentation patterns.

Monitoring specific ions (Selected Ion Monitoring, SIM) can enhance the sensitivity and selectivity of the analysis, which is particularly useful for detecting trace amounts of the compound. The retention time in the gas chromatogram provides an additional layer of identification when compared against a known standard.

Table 1: Representative GC-MS Data for this compound (Note: The following data is representative and may vary based on specific instrumentation and analytical conditions.)

| Parameter | Value | Description |

| Retention Time | Variable | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (M+) | m/z 186 | Corresponds to the molecular weight of C14H18. |

| Major Fragment 1 | m/z 143 | Resulting from the loss of a propyl radical ([M-C3H7]+). |

| Major Fragment 2 | m/z 129 | Resulting from the loss of the butyl group ([M-C4H9]+). |

| Other Fragments | Various | Corresponding to the fragmentation of the dihydronaphthalene ring. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common and effective method. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The retention of this compound is governed by its hydrophobicity; the nonpolar butyl group and the dihydronaphthalene ring interact strongly with the nonpolar stationary phase. The composition of the mobile phase can be adjusted (gradient elution) to control the retention time and achieve optimal separation from impurities. A UV detector is commonly used for detection, as the dihydronaphthalene moiety possesses a chromophore that absorbs UV light.

HPLC is not only used for analytical purity assessment but also for preparative separations. By scaling up the column size and flow rates, it is possible to isolate larger quantities of pure this compound from a synthetic reaction mixture or a natural extract. The collected fractions can then be further analyzed by other spectroscopic methods to confirm their identity and purity.

Table 2: Representative HPLC Parameters for this compound (Note: The following data is representative and may vary based on specific instrumentation and analytical conditions.)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., ~265 nm) |

| Retention Time | Dependent on the specific gradient program and column chemistry. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Information

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the different vibrational modes of the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit characteristic peaks for the C-H bonds of the butyl group and the dihydronaphthalene ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group and the saturated part of the dihydronaphthalene ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the double bond in the dihydro-ring would appear in the 1600-1450 cm⁻¹ region. C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Table 3: Representative IR Absorption Bands for this compound (Note: The following data is representative and may vary based on the sample phase and instrumentation.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic and Vinylic |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl group and dihydro-ring) |

| 1650-1600 | C=C Stretch | Vinylic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend | CH2 (Scissoring) |

| 1380-1370 | C-H Bend | CH3 (Symmetrical Bending) |

| 850-750 | C-H Bend | Aromatic (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths.

The chromophore in this compound is the dihydronaphthalene system, which is a conjugated system of double bonds. This conjugation results in characteristic UV absorption bands. The spectrum is expected to show a strong absorption band in the UV region, likely around 260-270 nm, which is characteristic of the naphthalene (B1677914) chromophore, although the partial saturation of one ring will influence the exact position and intensity of the absorption maxima. The position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 4: Representative UV-Vis Absorption Data for this compound (Note: The following data is representative and may vary based on the solvent and instrumentation.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~265 | Variable |

| Hexane | ~263 | Variable |

Mechanistic Investigations and Elucidation of Reaction Pathways for 1 Butyl 1,2 Dihydronaphthalene Transformations

Probing Reaction Intermediates (e.g., Radical Anions, Biradical Species, Carbonium Ions)

The transformations of 1-butyl-1,2-dihydronaphthalene can proceed through various highly reactive intermediates, the nature of which is often dictated by the reaction conditions and reagents employed.

In electrochemical reactions, the formation of radical cations is a key mechanistic step. For instance, in the electrochemical oxidative [4+2] annulation of styrenes to form 1,2-dihydronaphthalenes, cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) experiments have provided evidence for the existence of radical intermediates. chinesechemsoc.org CV measurements help to understand the redox behavior of the substrates, indicating which species is more easily oxidized. chinesechemsoc.org EPR experiments, using spin trapping reagents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), can detect and characterize transient radical species, supporting the proposed mechanism involving a radical cation intermediate. chinesechemsoc.org

In certain contexts, such as reactions with highly electrophilic alkynes, the intermediacy of carbocationic species is proposed. For example, the reaction of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts with 1,2-dihydronaphthalene (B1214177) likely proceeds through several cationic intermediates following an initial cycloaddition. beilstein-journals.org The formation of a cyclobutene (B1205218) intermediate, which can be isolated, corroborates this mechanistic pathway. beilstein-journals.org This intermediate can then undergo electrocyclic ring-opening to form a butadiene derivative, which subsequently cyclizes via an intramolecular iminium ion-induced reaction. beilstein-journals.org

Furthermore, in metal-catalyzed reactions, particularly those involving cobalt, the formation of cobalt(III)-carbene radical intermediates has been confirmed through trapping experiments with TEMPO and EPR spectroscopic spin-trapping experiments using phenyl N-tert-butylnitrone (PBN). researchgate.net These intermediates are crucial in the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the sequence of events in a chemical reaction and identifying the rate-determining step. For reactions involving dihydronaphthalene derivatives, kinetic analyses have revealed important mechanistic details.

In the dehydrogenation of 1,2-dihydronaphthalenes by quinones, kinetic studies have shown that the reaction rates can be correlated with Hammett substituent constants (σ and σ+). researchgate.net This suggests the development of a positive charge in the transition state of the rate-determining step. The formation of a charge-transfer complex between the reactants has also been observed and its significance discussed. researchgate.net The rates and Arrhenius parameters determined for these reactions favor a two-step ionic mechanism. researchgate.net

For the addition of tert-butyllithium (B1211817) to naphthalene (B1677914), which can lead to dihydronaphthalene derivatives, kinetic studies have also been instrumental in elucidating the mechanism. acs.org Similarly, in metal-free transfer hydrogenations, kinetic studies, including the determination of reaction order, have indicated that the mechanism can involve a stepwise addition of dihydroarenes to the active species, with the initial addition being the rate-limiting step. uzh.ch

The influence of substituents on the reaction rate provides further insight. For example, in the transfer hydrogenation of polarized olefins, a Hammett correlation with a positive slope (ρ = 1.02) was observed, indicating that electron-withdrawing groups accelerate the reaction. uzh.ch This is consistent with a transition state where a negative charge is generated or a positive charge is diminished. uzh.ch

Thermodynamic Analysis of Reaction Equilibria

Thermodynamic analysis provides crucial information about the feasibility and position of equilibrium in chemical reactions. For transformations involving 1,2-dihydronaphthalene, understanding the thermodynamics is essential for predicting product distributions and reaction spontaneity.

The equilibrium constants for the dehydration of arene hydrates, which are structurally related to dihydronaphthalenes, have been studied to understand the thermodynamics of forming aromatic systems. iitkgp.ac.in These studies often involve combining experimental measurements of equilibrium constants with free energies of formation (ΔG°f) of the reactants and products. iitkgp.ac.in For cyclic allylic alcohols, which are analogues of dihydronaphthalene derivatives, the equilibrium for dehydration can be measured, although challenges such as slow reaction rates and product volatility exist. iitkgp.ac.in

The thermodynamic properties of 1,2-dihydronaphthalene itself have been determined through methods like oxygen combustion-bomb calorimetry and adiabatic heat-capacity calorimetry. nist.gov These measurements provide standard molar entropies, enthalpies, and Gibbs free energies of formation. nist.gov A notable finding from these studies is the discrepancy between calorimetrically determined and statistically calculated entropies, which has been attributed to the disordered nature of 1,2-dihydronaphthalene crystals, exhibiting glass-like features. nist.gov This disorder suggests multiple possible molecular orientations in the solid state. nist.gov

| Thermodynamic Parameter | Value | Method |

| Standard Molar Enthalpy of Formation (gas) | Varies with temperature | Calorimetry |

| Standard Molar Entropy (gas) | Varies with temperature | Calorimetry & Statistical Calculation |

| Standard Molar Gibbs Free Energy of Formation (gas) | Varies with temperature | Derived from Enthalpy and Entropy |

Stereochemical and Regiochemical Control in Dihydronaphthalene Reactions

The stereochemistry and regiochemistry of reactions involving 1,2-dihydronaphthalene are critical aspects that determine the three-dimensional structure and substitution pattern of the products.

In the context of 1,4-disubstituted 1,4-dihydronaphthalenes, such as 1,4-di-tert-butyl-1,4-dihydronaphthalene, determining the stereochemistry can be challenging due to deceptively simple NMR spectra. unt.edu A method to unequivocally establish the stereochemistry involves the formation of an epoxide derivative. The trans stereochemistry of the resulting 1,4-di-tert-butyl-2,3-epoxy-1,4-dihydronaphthalene, confirmed by ¹H and ¹³C NMR as well as lanthanide shift studies, proves the trans stereochemistry of the parent dihydronaphthalene. unt.eduacs.org

In cycloaddition reactions, the stereoselectivity can be influenced by the reaction mechanism. For instance, the reaction of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts with (E)-1-phenyl-1-propene leads to a product where the olefinic bond has undergone isomerization, a detail explained by the stereoselective formation of a trans-disubstituted cyclobutene intermediate followed by a conrotatory electrocyclic ring-opening. beilstein-journals.org

Regioselectivity is also a key consideration. In metal-free transfer hydrogenations, the double hydrogen transfer process has been shown to occur regio-specifically in two steps. uzh.ch Similarly, in the electrochemical oxidative [4+2] annulation of styrenes, high regioselectivity is achieved, leading to specific polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org Palladium-catalyzed [3+2] cycloaddition reactions have also been shown to exhibit diastereoselectivity profiles that resemble those of pericyclic reactions. bohrium.com

Influence of Catalysts, Ligands, and Solvents on Reaction Outcomes (e.g., Dispersion Effects)

The choice of catalyst, ligands, and solvent can profoundly influence the outcome of reactions involving this compound, affecting selectivity, rate, and even the reaction pathway itself.

Catalysts and Ligands: In cobalt-porphyrin catalyzed amination reactions of 1,2-dihydronaphthalene derivatives, the catalyst plays a crucial role in promoting the reaction. researchgate.net The nature of the axial ligand in ruthenium-porphyrin complexes has been shown to influence catalytic activity in similar amination reactions. researchgate.net Different metal catalysts can lead to different products; for example, while Ru(porphyrin)CO catalysts typically yield the amine of dihydronaphthalene, Co(porphyrin) complexes can lead to the benzylic amine of tetrahydronaphthalene, indicating a concomitant reduction of the double bond. researchgate.net

Solvents and Dispersion Effects: The solvent can have a significant impact on stereoselectivity, partly through dispersion effects. In the asymmetric epoxidation of 1,2-dihydronaphthalene catalyzed by Cr(salen) complexes, a reversal of stereoselectivity was observed when the reaction medium was changed from dichloromethane (B109758) (DCM) to 2H,3H-decafluoropentane. ethz.ch This highlights the potential to manipulate non-covalent interactions, such as dispersion, to control reaction outcomes. ethz.ch The folding equilibrium of molecular balances in solution is a model for understanding how intramolecular van der Waals dispersion forces compete with solvent effects. ethz.ch

| Catalyst System | Reaction | Key Observation |

| Co(porphyrin) | Amination of 1,2-dihydronaphthalene | Formation of tetrahydronaphthalene amine |

| Ru(porphyrin)CO | Amination of 1,2-dihydronaphthalene | Formation of dihydronaphthalene amine |

| Cr(salen) | Epoxidation of 1,2-dihydronaphthalene | Reversal of stereoselectivity with solvent change |

Hydrogen Transfer Mechanisms and Kinetic Isotope Effects

Hydrogen transfer is a fundamental process in many reactions of dihydronaphthalenes, and studying its mechanism provides deep insights into the reaction pathway. The kinetic isotope effect (KIE), which compares the reaction rates of a compound with its isotopically substituted analogue (e.g., replacing hydrogen with deuterium), is a powerful tool for this purpose.

In the dehydrogenation of tetralin to naphthalene, which proceeds through a 1,2-dihydronaphthalene intermediate, kinetic and isotope effect studies indicate that the α-hydrogen abstraction is the rate-determining step, consistent with a hydride transfer mechanism. researchgate.net

For hydrogen-atom transfer (HAT) oxidations, a linear correlation between the logarithm of the rate constants and the C-H bond dissociation energies (BDEs) of the substrates supports a HAT mechanism as the rate-determining step. nih.gov A significant primary kinetic isotope effect (kH/kD > 1) is also indicative of C-H bond cleavage in the rate-determining step. For example, a kH/kD of 2.8 was observed for the oxidation of xanthene, supporting a metal-based H-atom abstraction mechanism. nih.gov

In metal-free transfer hydrogenations, deuterium (B1214612) KIEs have revealed that the double H-transfer occurs in two regio-specific steps, characterized by an initial hydride transfer followed by a proton transfer. uzh.ch The study of KIEs in enzymatic reactions involving cofactors that mediate hydrogen transfers, such as nicotinamide (B372718) and folate, provides a framework for understanding these processes in more complex biological systems. nih.gov

Computational and Theoretical Chemistry Studies of 1 Butyl 1,2 Dihydronaphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. mdpi.com It provides a framework to understand the distribution of electrons within 1-Butyl-1,2-dihydronaphthalene and the energies associated with its various states. researchgate.net

Detailed research findings from DFT calculations reveal crucial information about the molecule's stability, frontier molecular orbitals (HOMO and LUMO), and charge distribution. For systems involving dihydronaphthalenes, specific functionals like the M06-2X have been effectively used to model complex reaction pathways. acs.orgsemanticscholar.org When studying systems with bulky alkyl groups like butyl or tert-butyl, it is often necessary to include dispersion corrections in the DFT calculations to accurately account for non-covalent interactions that influence the molecule's energetics and geometry. ethz.ch These calculations are critical for determining the relative energies of different conformers and the activation barriers for chemical reactions. researcher.life The electronic structure data derived from DFT, such as orbital energies and shapes, forms the basis for understanding the molecule's reactivity and spectroscopic properties. researchgate.net

Below is a table summarizing typical parameters and outputs from DFT calculations on a molecule like this compound.

| Parameter / Output | Description | Typical Functional/Basis Set | Relevance |

| Ground State Energy | The total electronic energy of the most stable conformation of the molecule. | M06-2X/6-311++G** acs.orgsemanticscholar.org | Determines the thermodynamic stability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | B3LYP/6-31G* scirp.org | Indicates chemical reactivity and the energy required for electronic excitation. |

| Electron Density | The spatial distribution of electrons in the molecule. | Any | Reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

| Mulliken/NBO Charges | Calculated partial charges on each atom. | NBO analysis with a chosen functional scirp.org | Helps predict sites for electrostatic interactions and nucleophilic/electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Any | Influences solubility and intermolecular interactions. |

Molecular Modeling and Conformational Analysis

The non-aromatic portion of the this compound ring system is not planar. Molecular modeling and conformational analysis studies show that this cyclohexadiene-like ring adopts a puckered, half-chair conformation. ru.nl This puckering results in two distinct primary conformations for the 1-butyl substituent: a pseudoaxial (pa) position and a pseudoequatorial (pe) position. ru.nl

These two conformers are in equilibrium and can have different energies and reactivities. The preference for one conformer over the other is influenced by steric interactions between the butyl group and the rest of the molecule. ru.nl While studies on the closely related 1-tertiarybutyl-1,4-dihydronaphthalene show roughly equal populations of axial and equatorial isomers, the specific equilibrium for the this compound would depend on the precise energetic balance. wku.edu Computational methods, such as molecular mechanics and DFT, are used to calculate the relative energies of the PA and PE conformers and the energy barrier for their interconversion. nih.gov

This table outlines the key differences between the pseudoaxial and pseudoequatorial conformers.

| Feature | Pseudoaxial (PA) Conformer | Pseudoequatorial (PE) Conformer | Method of Analysis |

| Substituent Orientation | The butyl group is oriented roughly perpendicular to the plane of the aromatic ring. ru.nl | The butyl group is oriented roughly in the plane of the aromatic ring. ru.nl | Molecular Mechanics, DFT Optimization |

| Steric Strain | Potentially higher steric hindrance with adjacent atoms. | Generally lower steric strain, often the more stable conformer for bulky groups. ru.nl | Energy Minimization Calculations |

| NMR Coupling Constants | Specific predicted values for proton-proton (H-H) coupling constants (e.g., J(H1,H2)). ru.nl | Different predicted values for J(H1,H2) compared to the PA conformer. ru.nl | High-field NMR, DFT-based NMR prediction |

| Reactivity | The orientation may affect the accessibility of certain C-H bonds for reactions. | The orientation may favor different reaction pathways compared to the PA conformer. | Simulation of Reaction Pathways |

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in simulating the potential reaction pathways of this compound. nih.gov Detailed mechanistic modeling, particularly for processes like pyrolysis and dehydrogenation, reveals a complex network of interwoven reactions. acs.orgacs.org For instance, in thermal cracking, 1,2-dihydronaphthalene (B1214177) is a key intermediate in the dehydrogenation of tetralin to naphthalene (B1677914). acs.org

Simulations can map out the step-by-step mechanisms for major reaction classes:

Dehydrogenation: The sequential loss of hydrogen atoms to form 1-butylnaphthalene. This is a common pathway under pyrolysis conditions. acs.org

Hydrogenolytic Ring Opening: Cleavage of the C1-C8a bond, which can lead to the formation of products like 1-butylbenzene. acs.org

Isomerization: The potential for the 1-butyl group to shift or for the double bond to migrate within the ring.

DFT calculations are employed to locate the transition state structures for each elementary step in these pathways. acs.orgsemanticscholar.org By calculating the energy of these transition states, chemists can determine the activation energy for each step, which governs the reaction rate. acs.org This allows for the prediction of the most likely reaction products under different conditions. For example, studies on related systems have used DFT to corroborate multi-step processes involving hydride eliminations and additions. acs.orgsemanticscholar.org

| Reaction Pathway | Description | Key Intermediates | Computational Method |

| Dehydrogenation | Stepwise removal of hydrogen to form an aromatic naphthalene system. acs.org | Butyl-tetralyl radicals, Butyl-naphthalene | DFT, Thermochemical Kinetics acs.org |

| Ring Contraction | Rearrangement of the six-membered ring to a five-membered ring, potentially forming methylindan derivatives. acs.orgacs.org | Radicals with a neophilic regrouping | DFT Calculations acs.org |

| Ring Opening | Cleavage of the non-aromatic ring, leading to alkylbenzene derivatives. acs.org | Radical intermediates | Mechanistic Modeling, DFT acs.orgacs.org |

| Photochemical Ring Opening | Ring opening initiated by light absorption, leading to conjugated pentaene intermediates. nih.gov | Excited state species (ionic and covalent) | CASPT2//CASSCF, MMVB Dynamics nih.gov |

Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating spectra, researchers can assign experimental peaks with greater confidence and understand how molecular structure relates to spectroscopic output. scirp.org

Infrared (IR) Spectroscopy: Computational models can predict the vibrational frequencies and intensities of a molecule. researchgate.net For the alkyl C-H stretch region (around 2750-3000 cm⁻¹), theoretical models are particularly important for describing complex interactions like stretch-bend Fermi resonances, which can complicate experimental spectra. researchgate.netillinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. scirp.org This is invaluable for assigning peaks in complex spectra and for distinguishing between different isomers or conformers (pseudoaxial vs. pseudoequatorial), which will have distinct calculated chemical shifts. ru.nl

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, corresponding to the absorption of UV-visible light. researchgate.net These predictions help in understanding the photophysical properties of the molecule.

This table provides a hypothetical comparison of how predicted data aligns with experimental results.

| Spectroscopic Technique | Predicted Data (Computational) | Corresponding Experimental Data |

| ¹³C NMR | A set of calculated chemical shifts for each carbon atom. scirp.org | Experimentally measured peaks in the ¹³C NMR spectrum. |

| ¹H NMR | Calculated chemical shifts and spin-spin coupling constants (J-values). ru.nl | Measured chemical shifts, splitting patterns, and integration. |

| IR Spectroscopy | Calculated vibrational frequencies (in cm⁻¹) and their corresponding intensities. researchgate.netillinois.edu | Absorption bands in the experimental IR spectrum. |

| UV-Vis Spectroscopy | Calculated maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.net | Measured λmax and molar absorptivity (ε) from the UV-Vis spectrum. |

Elucidation of Structure-Reactivity Relationships

A primary goal of computational studies on this compound is to elucidate the relationship between its three-dimensional structure and its chemical reactivity. By integrating findings from electronic structure, conformational analysis, and reaction simulations, a comprehensive picture emerges.

The reactivity is heavily influenced by:

Conformation: The relative populations of the pseudoaxial and pseudoequatorial conformers determine the steric accessibility of different parts of the molecule. ru.nl For instance, the rate of hydrogen abstraction from the C1 or C2 positions during dehydrogenation will depend on which conformer is more stable and the orientation of the C-H bonds in that conformer. acs.orgacs.org

Electronic Effects: The butyl group is an electron-donating group, which influences the electron density of the dihydronaphthalene system. DFT calculations can quantify this effect, helping to predict whether the molecule will be more or less susceptible to certain types of reactions (e.g., electrophilic attack) compared to the unsubstituted 1,2-dihydronaphthalene.

Reaction Energetics: The alkyl substituent can affect the stability of reaction intermediates and transition states. researchgate.net For example, the presence of a tert-butyl group has been shown to influence reaction pathways in related dihydronaphthalene systems. researchgate.net Computational simulations can model how the butyl group in this compound steers reactions toward specific products, such as favoring dehydrogenation over ring opening under certain conditions. acs.org

Ultimately, these computational insights allow for the rational prediction of how this compound will behave in different chemical environments and provide a theoretical foundation for designing new reactions or understanding its role in complex chemical processes like fuel combustion or materials science.

Advanced Applications and Role in Broader Chemical Disciplines

Role as Synthetic Precursors and Building Blocks for Complex Organic Molecules

The 1,2-dihydronaphthalene (B1214177) framework is a valuable intermediate in organic synthesis, providing a structural scaffold that can be readily converted into more complex polycyclic systems. nih.gov Dihydronaphthalenes are frequently used as precursors for aryltetralins, arylnaphthalenes, and various lignans, many of which exhibit important biological activities. nih.govrsc.orglnu.edu.cn The synthetic utility of this structural motif stems from the presence of both saturated and unsaturated portions within the molecule, allowing for a wide range of chemical modifications.

Several synthetic strategies have been developed to produce the dihydronaphthalene core. These include:

Cyclization Reactions: Transition metal-catalyzed and acid-catalyzed cyclization reactions are powerful methods for constructing the dihydronaphthalene skeleton. rsc.org For instance, Lewis acids like scandium triflate (Sc(OTf)₃) can mediate the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates to yield 1,2-dihydronaphthalene-3-carboxylic acid esters with high efficiency. nih.gov

Electrochemical Annulation: An electrochemical oxidative [4+2] annulation of styrenes has been developed to construct polysubstituted 1,2-dihydronaphthalenes. This method avoids the need for metal catalysts and external oxidants. chinesechemsoc.org

Partial Reduction of Naphthalenes: Naphthalene (B1677914) can be reduced to 1,2-dihydronaphthalene using reagents like calcium in the presence of an appropriate proton source such as 2-propanol. researchgate.net

Dearomative Transformations: Novel base-induced dearomative transformations of naphthylmethylamines can produce substituted dihydronaphthalenes, highlighting advanced methods for their synthesis. acs.orgnih.gov

Once formed, the 1,2-dihydronaphthalene structure, including a derivative like 1-butyl-1,2-dihydronaphthalene, can be further elaborated. For example, it can undergo hydrogenation to form substituted 1,2,3,4-tetrahydronaphthalenes or be oxidized to generate polysubstituted naphthalenes, demonstrating its versatility as a synthetic building block. chinesechemsoc.org

Contributions to Fundamental Organic Reaction Development

The 1,2-dihydronaphthalene scaffold serves as a common substrate and model compound in the development and mechanistic study of fundamental organic reactions. Its defined structure allows chemists to probe the selectivity and efficiency of new catalytic systems.

Key areas of reaction development involving dihydronaphthalenes include:

Asymmetric Epoxidation: 1,2-Dihydronaphthalene and its derivatives are frequently used as unfunctionalized olefin substrates to test new enantioselective epoxidation catalysts. For example, optically active Manganese(III)-salen complexes have been shown to catalyze the aerobic epoxidation of 1,2-dihydronaphthalene, producing optically active epoxides that are valuable chiral intermediates. oup.com

Catalytic Amination: The development of novel amination reactions has utilized dihydronaphthalene derivatives. Cobalt-porphyrin complexes, for instance, have been shown to catalyze the reaction of 1,2-dihydronaphthalene with aryl azides, resulting in the amination of the benzylic position along with the reduction of the double bond. researchgate.net

Electrocyclization Reactions: The formation of 1,2-dihydronaphthalenes is often a key step in cascade reactions. They can be formed via a 6π electrocyclization of transient o-quinodimethane intermediates, which are generated from various precursors. researchgate.net This pathway is fundamental to understanding pericyclic reactions and their application in synthesis. nih.gov

Mechanistic Probes: The thermal decomposition of 1,2-dihydronaphthalene has been studied to understand reaction mechanisms, revealing that it can produce tetralin and naphthalene through complex pathways. researchgate.net

Investigations in Hydrocarbon Transformation and Conversion Processes (e.g., Coal Liquefaction Chemistry)

1,2-Dihydronaphthalene and its substituted analogs are significant components and intermediates in high-temperature hydrocarbon transformation processes, most notably in the chemistry of coal liquefaction. In these processes, complex solid coal is broken down into smaller, liquid fuel molecules, often with the aid of a hydrogen-donor solvent.

Tetralin (1,2,3,4-tetrahydronaphthalene) is a classic hydrogen-donor solvent used in direct coal liquefaction. During the process, tetralin donates hydrogen atoms to stabilize free radicals formed from the thermal cleavage of the coal structure, thereby preventing them from repolymerizing into solid char. iasks.org In doing so, tetralin is converted first to 1,2-dihydronaphthalene and subsequently to naphthalene. iasks.org The presence and reactions of 1,2-dihydronaphthalene are therefore central to the mechanism of hydrogen transfer in coal conversion.